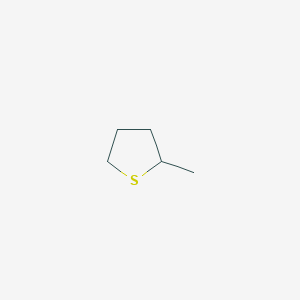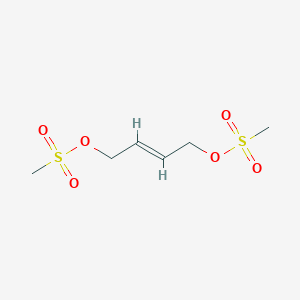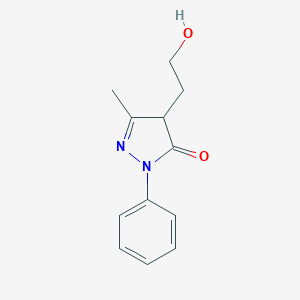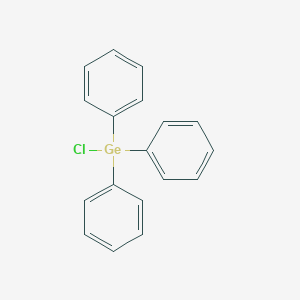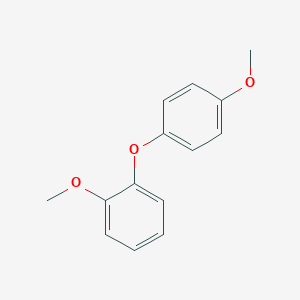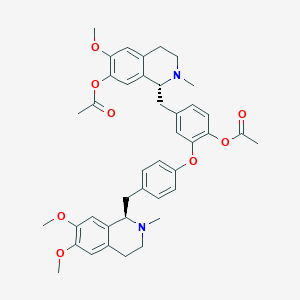
1-Benzotiofeno-5-carbaldehído
Descripción general
Descripción
1-Benzothiophene-5-carbaldehyde is a chemical compound with the molecular weight of 162.21 . It is also known by the IUPAC name 1H-1lambda3-benzo [b]thiophene-5-carbaldehyde .
Synthesis Analysis
The synthesis of benzothiophenes can be achieved through a one-step process involving an aryne reaction with alkynyl sulfides . This process allows for the creation of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides .Molecular Structure Analysis
The molecular structure of 1-Benzothiophene-5-carbaldehyde consists of 18 bonds in total. These include 12 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 aldehyde .Physical And Chemical Properties Analysis
1-Benzothiophene-5-carbaldehyde has a molecular weight of 162.21 . It is recommended to be stored at a temperature between 28 C .Aplicaciones Científicas De Investigación
Semiconductores Orgánicos
1-Benzotiofeno-5-carbaldehído: es un precursor valioso en la síntesis de derivados de tiofeno, que son integrales para el desarrollo de semiconductores orgánicos. Estos semiconductores se utilizan en la producción de transistores de efecto de campo orgánico (OFET) y diodos emisores de luz orgánica (OLED). Las propiedades electrónicas únicas de las moléculas basadas en tiofeno contribuyen al avance de los dispositivos electrónicos flexibles y livianos .
Inhibidores de la Corrosión
En la química industrial, los derivados de tiofeno, como los sintetizados a partir de this compound, sirven como inhibidores de la corrosión. Protegen los metales y las aleaciones de la corrosión, particularmente en ambientes hostiles, formando una capa protectora que previene el daño oxidativo .
Propiedades Farmacológicas
Los derivados de tiofeno exhiben una gama de propiedades farmacológicas. Se han estudiado por su potencial como agentes anticancerígenos, antiinflamatorios, antimicrobianos, antihipertensivos y antiateroscleróticos. Los análogos estructurales del this compound podrían conducir al desarrollo de nuevos fármacos con estos efectos terapéuticos .
Agentes Antimicrobianos
Derivados específicos de benzotiofeno han mostrado resultados prometedores como agentes antimicrobianos. Se han probado contra varios microorganismos, incluidos C. albicans, B. subtilis, E. coli y S. aureus. Algunos compuestos han mostrado alta actividad antibacterial, particularmente contra S. aureus, lo que sugiere su posible uso en el tratamiento de infecciones bacterianas .
Capacidades Antioxidantes
Los derivados de benzotiofeno también demuestran significativas capacidades antioxidantes. Se han comparado con trolox, un antioxidante de referencia, y algunos compuestos han superado a trolox en términos de su capacidad para inhibir el estrés oxidativo. Esta propiedad es crucial para prevenir el daño celular y podría aplicarse en el desarrollo de terapias antioxidantes .
Métodos de Síntesis
La síntesis de derivados de tiofeno, incluidos los derivados de this compound, implica diversas reacciones de condensación como la síntesis de Gewald, Paal-Knorr, Fiesselmann e Hinsberg. Estos métodos son significativos para la producción de derivados de aminotiofeno y otras moléculas complejas con posibles aplicaciones en química medicinal y ciencia de materiales .
Safety and Hazards
Mecanismo De Acción
Target of Action
Benzothiophene derivatives have been known to exhibit a wide range of biological and pharmacological properties .
Biochemical Pathways
Benzothiophene derivatives have been associated with various biological activities, including anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant effects .
Result of Action
Benzothiophene derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
Benzothiophene derivatives have been shown to have antimicrobial properties . They have been tested against various microorganisms and some have displayed high antibacterial activity
Cellular Effects
Benzothiophene derivatives have been found to have potential antifungal and antibacterial properties
Molecular Mechanism
It is known that benzothiophene derivatives can interact with biomolecules, potentially leading to enzyme inhibition or activation
Metabolic Pathways
Benzothiophene derivatives are known to be involved in various biological activities
Propiedades
IUPAC Name |
1-benzothiophene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHRWAPVYHRAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143853 | |
| Record name | Benzo(b)thiophene-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10133-30-9 | |
| Record name | Benzo(b)thiophene-5-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010133309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(b)thiophene-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzothiophene-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


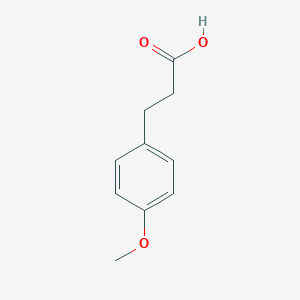
![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)
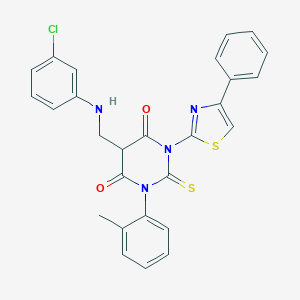
![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)
